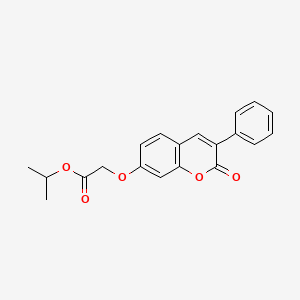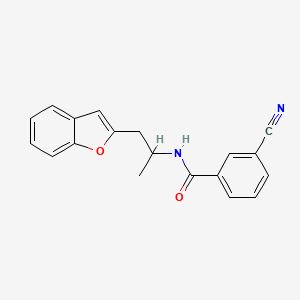![molecular formula C19H19N5O2S B2859344 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide CAS No. 921579-07-9](/img/structure/B2859344.png)
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of triazole, a class of five-membered heterocycles containing two carbon and three nitrogen atoms . The molecule also contains a methoxyphenyl group, an imidazole ring, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The methoxyphenyl and phenylacetamide groups are aromatic rings with additional functional groups attached .Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the synthesis and evaluation of compounds with structures similar to "2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide" for their anticonvulsant properties. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been synthesized and tested for their efficacy against seizures induced by maximal electroshock, highlighting the potential anticonvulsant activity of compounds with similar structures (Aktürk et al., 2002).
Antimicrobial and Anti-inflammatory Activities
Compounds bearing the imidazo[1,2-a]pyridine scaffold, akin to the structure , have been synthesized and shown to possess significant antimicrobial activity. A notable study synthesized pyrazole-imidazole-triazole hybrids, demonstrating excellent antimicrobial potency against specific fungi, even outperforming reference drugs like Fluconazole. This suggests the potential of such compounds in treating microbial infections (Punia et al., 2021). Additionally, some derivatives have been explored for their anti-inflammatory activities, indicating their broader therapeutic applications.
Anticancer Activity
Research into selenylated imidazo[1,2-a]pyridines has identified compounds with promising activity against breast cancer cells, inhibiting cell proliferation and inducing apoptosis, demonstrating the anticancer potential of compounds with similar chemical structures (Almeida et al., 2018).
Corrosion Inhibition
While not directly related to biomedical applications, research on imidazole derivatives, including those with methoxyphenyl groups, has shown their effectiveness as corrosion inhibitors in acidic solutions. This highlights the compound's utility in industrial applications, specifically in protecting metals against corrosion, which underscores the versatility of research on such chemicals (Prashanth et al., 2021).
properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-26-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)27-13-17(25)20-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBJWNOEBKHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)


![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)
![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)
![5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)
